3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that features a unique combination of fluorinated phenyl, thiadiazole, and triazolothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with thiocarbohydrazide to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A simpler thiadiazole derivative with similar structural features.
1,3,4-Thiadiazole: Another thiadiazole derivative commonly found in pharmacologically active compounds.
Triazolothiadiazoles: A class of compounds with similar triazole and thiadiazole moieties.
Uniqueness
3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of fluorinated phenyl, thiadiazole, and triazolothiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H4F2N6S2 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H4F2N6S2/c12-5-1-2-7(13)6(3-5)9-15-16-11-19(9)17-10(21-11)8-4-20-18-14-8/h1-4H |
InChI Key |
WKAHVDNQHXMIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CSN=N4)F |
Origin of Product |
United States |
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